Ethyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate
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Overview
Description
Ethyl (4-bromo-2-fluorophenyl)aminoacetate is a chemical compound with the molecular formula C10H9BrFNO3 and a molecular weight of 290.09 g/mol . It is known for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl (4-bromo-2-fluorophenyl)aminoacetate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (4-bromo-2-fluorophenyl)aminoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (4-bromo-2-fluorophenyl)aminoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-bromo-2-fluorophenyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl (4-bromo-2-fluorophenyl)aminoacetate can be compared with similar compounds such as:
- Ethyl (4-fluorobenzoyl)acetate
- 2-Bromo-4′-fluoroacetophenone
- Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and applications .
Properties
CAS No. |
5849-75-2 |
---|---|
Molecular Formula |
C10H9BrFNO3 |
Molecular Weight |
290.09 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-2-fluoroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9BrFNO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
KTFPMUMKHGFIRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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